

Ravoxertinib compared to SCH772984 potency

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Compound Focus: Ravoxertinib

CAS No.: 1453848-26-4

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Quantitative Data Comparison

The table below summarizes the available experimental data for **Ravoxertinib** and SCH772984, compiled from recent scientific publications.

Parameter	Ravoxertinib (GDC-0994)	SCH772984
Biochemical IC ₅₀ (ERK1)	6.1 nM [1]	4 nM [2]
Biochemical IC ₅₀ (ERK2)	3.1 nM [1]	1 nM [2]
Cellular IC ₅₀ (p-RSK)	12 nM [1]	20 nM (in A375 cells) [2]
Key Cellular Phenotypes	Induces G1 cell cycle arrest; selectively inhibits growth of BRAF mutant cells [3].	Induces apoptosis; shows efficacy in both RAS- and BRAF-mutant tumor cells [2].
Relationship: Toxicity vs. ERK Inhibition	Lower toxicity relative to the degree of ERK inhibition [4].	Induces "excessive toxicity" not directly linked to ERK inhibition in specific cell lines (e.g., SH-SY5Y) [4].

Parameter	Ravoxertinib (GDC-0994)	SCH772984
Oral Bioavailability	Yes, shown to be orally active in vivo [5] [1].	Information not specified in search results; typically administered intraperitoneally (i.p.) in studies [2].

Guide to Key Experimental Protocols

The data in the table above is derived from standard experimental methods in cell biology and biochemistry. Here is a brief overview of the key protocols cited:

- **Biochemical Kinase Assays:** These measure a compound's direct ability to inhibit the kinase activity of purified ERK proteins. For example, an **ERK2 IMAP enzymatic assay** was used for SCH772984, where the enzyme is incubated with the compound before adding a substrate peptide and ATP. Phosphorylation is then measured using fluorescence polarization [2].
- **Cell Viability/Proliferation Assays:** These assess a compound's effect on cell growth. Common methods include:
 - **CellTiter-Glo Luminescent Assay:** Measures cellular ATP levels as a proxy for metabolically active cells after 4-5 days of compound treatment [2].
 - **Colony Formation Assay:** Evaluates long-term cell growth and reproductive integrity by measuring the ability of a single cell to grow into a colony over 1-2 weeks [3].
- **Apoptosis and Cell Cycle Analysis:** Flow cytometry is used to quantify the fraction of cells with sub-G1 DNA content (indicative of apoptosis) or to determine the cell cycle phase distribution (e.g., G1 arrest) after drug treatment [5] [2].
- **Western Blotting:** This technique confirms target engagement and pathway modulation by measuring changes in protein levels and phosphorylation states (e.g., pERK, pRSK) in treated cells compared to controls [4] [5].

Key Characteristics and Research Applications

Beyond the raw numbers, the two inhibitors exhibit distinct profiles that may make one more suitable than the other for specific research applications.

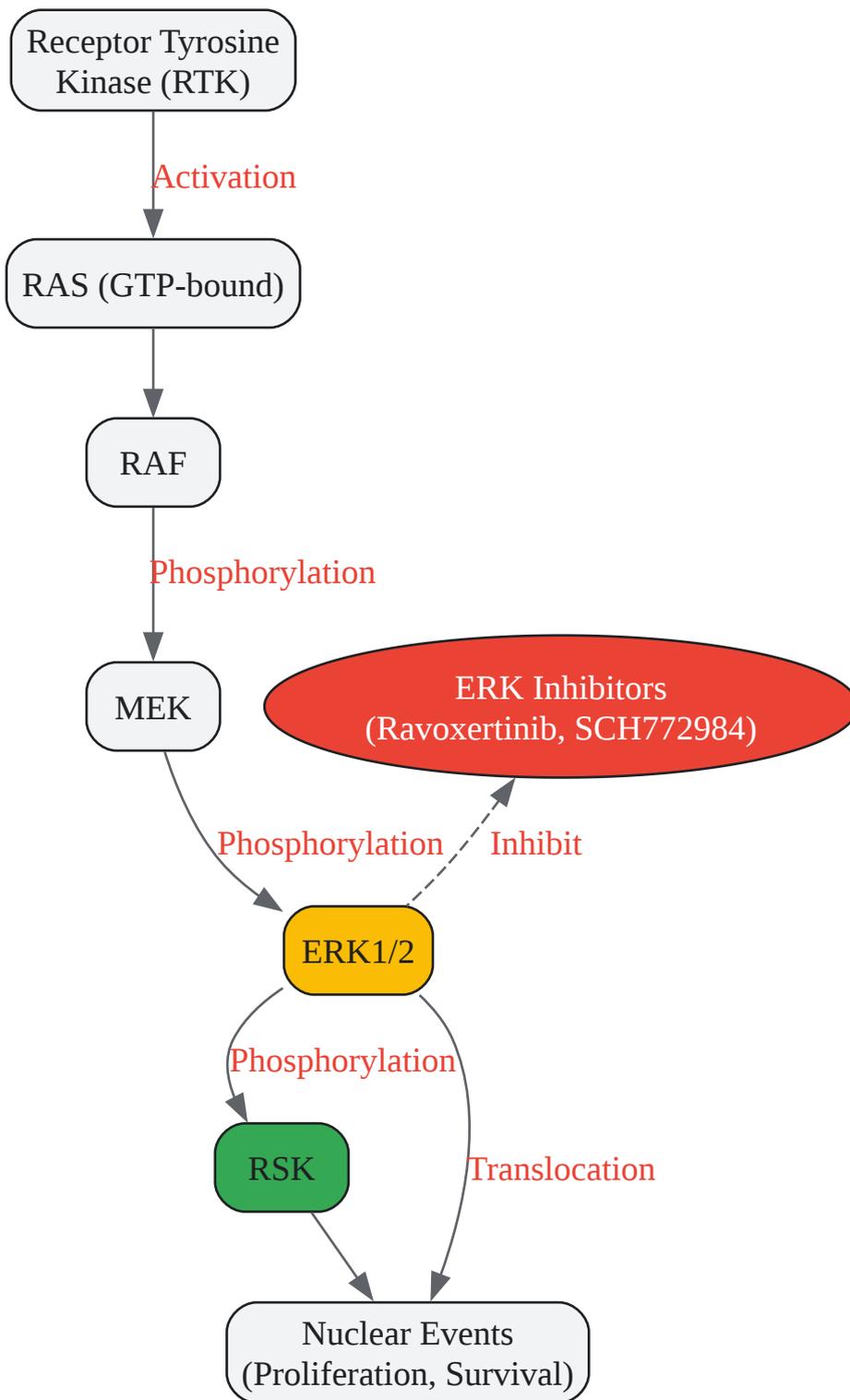
- **Mechanism and Selectivity:** Both are ATP-competitive inhibitors that target the terminal kinases of the MAPK pathway. However, their selectivity profiles differ. SCH772984 is reported to be highly selective for ERK1/2 and does not directly inhibit upstream kinases like MEK1, MEK2, BRAF, or

CRAF [2]. In cellular models, **Ravoxertinib shows a pronounced selectivity for BRAF-mutant cancer cells**, having minimal effect on most RAS-mutant or wild-type lines, which can be a significant advantage for targeted studies [3].

- **Utility in Overcoming Resistance:** Both inhibitors are valuable tools for studying resistance to upstream MAPK pathway inhibitors (like BRAF or MEK inhibitors). Research shows that **Ravoxertinib, when combined with BRAF and MEK inhibitors, can significantly enhance apoptosis and growth inhibition, particularly in resistant melanoma cell lines** [5]. SCH772984 has also been shown to effectively inhibit MAPK signaling and cell proliferation in tumor cells that have developed resistance to concurrent BRAF and MEK inhibitor treatment [2].

The MAPK Pathway and Inhibitor Action

The following diagram illustrates the RAS/RAF/MEK/ERK signaling pathway and the points targeted by these inhibitors, providing context for their mechanism of action.



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Conclusion and Research Considerations

In summary, while both **Ravoxertinib** and SCH772984 are potent and selective ERK1/2 inhibitors, your choice between them should be guided by your specific research goals:

- **For studies focusing specifically on BRAF-mutant models, or for in vivo work requiring oral administration, Ravoxertinib** may be the preferable candidate due to its demonstrated selectivity and bioavailability [3] [1].
- **For research involving a broader spectrum of MAPK-driven cancers, including RAS-mutant models, or for probing mechanisms of broad-spectrum resistance, SCH772984** has a robust and well-documented efficacy, though its potential for off-target toxicity in certain cell types should be considered [4] [2].

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